Ethyl 4-bromo-5-methylisoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-5-methylisoxazole-3-carboxylate is a chemical compound with the molecular formula C7H8BrNO3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-5-methylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromoacetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the isoxazole ring can lead to the formation of isoxazoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Products: Various substituted isoxazole derivatives.
Oxidation Products: Oxo-isoxazole derivatives.
Reduction Products: Isoxazoline derivatives.
Scientific Research Applications
Ethyl 4-bromo-5-methylisoxazole-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects. Additionally, it can interact with signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
- Ethyl 3-bromo-5-methylisoxazole-4-carboxylate
- Ethyl 5-bromo-4-methylisoxazole-3-carboxylate
- Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate
Comparison: Ethyl 4-bromo-5-methylisoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the position of the bromine atom can significantly influence the compound’s ability to undergo substitution reactions and its interaction with biological targets .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable building block in organic synthesis, while its biological activities open up possibilities for pharmaceutical and industrial applications.
Properties
Molecular Formula |
C7H8BrNO3 |
---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
ethyl 4-bromo-5-methyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C7H8BrNO3/c1-3-11-7(10)6-5(8)4(2)12-9-6/h3H2,1-2H3 |
InChI Key |
BRHCNGNZVUOYDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.